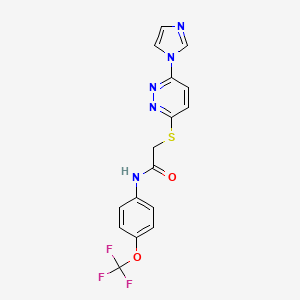

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a thioether-linked imidazole moiety and an N-(4-trifluoromethoxy)phenyl group. Its structure combines a pyridazine ring (a six-membered aromatic system with two adjacent nitrogen atoms) with a 1H-imidazole substituent, a sulfur-containing bridge, and a trifluoromethoxy aryl group. Its synthetic route likely involves coupling reactions analogous to those described for structurally related acetamide derivatives .

Properties

IUPAC Name |

2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O2S/c17-16(18,19)26-12-3-1-11(2-4-12)21-14(25)9-27-15-6-5-13(22-23-15)24-8-7-20-10-24/h1-8,10H,9H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWYCWYDKNBHJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features imidazole and pyridazine rings, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 312.35 g/mol. The presence of a trifluoromethoxy group enhances its biological activity by influencing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The imidazole and pyridazine moieties are particularly significant as they can modulate enzyme activity and receptor binding, leading to therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that compounds containing imidazole and pyridazine structures exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 12.4 |

| Compound B | E. coli | 13.1 |

| This compound | B. subtilis | TBD |

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Studies have indicated that imidazole derivatives can inhibit tumor growth through various mechanisms, such as apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer-related pathways are still under investigation but suggest a promising therapeutic potential.

Case Studies

Recent research has highlighted the potential of this compound in cancer therapy. For instance, a study demonstrated that similar compounds effectively inhibited the proliferation of cancer cell lines by targeting specific signaling pathways involved in cell growth and survival .

Example Study Findings:

A study conducted by Jain et al. evaluated the antimicrobial efficacy of several imidazole derivatives, reporting that compounds with similar structures exhibited potent activity against E. coli and Klebsiella pneumoniae, which supports the hypothesis that this compound may possess similar capabilities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives synthesized in , particularly N-(aryl-thiazolyl)acetamides (e.g., compounds 9a–9e ). Below is a detailed comparison based on structural features, synthetic strategies, and inferred properties:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Heterocycles :

- The pyridazine-imidazole core in the target compound may offer distinct electronic properties compared to the benzimidazole-triazole-thiazole system in 9a–9e . Pyridazine’s electron-deficient nature could influence binding interactions in biological systems.

- The thioether linkage in the target compound (vs. triazole in 9a–9e ) may alter conformational flexibility and redox stability .

Halogenated analogues (e.g., 9b, 9c) may exhibit stronger halogen bonding with biological targets, whereas the trifluoromethoxy group could prioritize hydrophobic interactions .

Synthetic Complexity :

- The target compound’s synthesis likely requires fewer steps (e.g., direct thioether formation) compared to the multi-step click chemistry and condensation reactions used for 9a–9e .

Biological Interactions :

- Molecular docking studies in suggest that triazole-containing analogues (9a–9e ) adopt specific binding poses in enzyme active sites (e.g., interactions with catalytic residues via triazole nitrogen atoms). The target compound’s imidazole and pyridazine moieties might engage in alternative binding modes, such as π-π stacking or hydrogen bonding .

Research Findings and Limitations

While direct pharmacological data for the target compound are unavailable, insights from analogues in highlight critical structure-activity relationships (SAR):

- Electron-withdrawing groups (e.g., CF₃O, Br) on the aryl ring correlate with improved target affinity and metabolic stability.

- Heterocyclic diversity (pyridazine vs. benzimidazole/triazole) significantly impacts selectivity and potency.

Limitations :

- The absence of explicit biological data for the target compound necessitates further experimental validation.

- Comparative pharmacokinetic studies (e.g., solubility, bioavailability) are needed to assess the trifluoromethoxy group’s advantages over halogen substituents.

Q & A

Basic Question

- Target Screening : Enzymatic assays (e.g., kinase or protease inhibition) using fluorescence-based readouts.

- Cytotoxicity : MTT assays on cell lines (e.g., HEK293 or cancer cells) at 1–100 µM concentrations .

- Dose-Response : IC determination via nonlinear regression analysis of inhibition curves .

How to design structure-activity relationship (SAR) studies for analogs?

Advanced Question

- Scaffold Modification : Replace pyridazine with triazolo[4,3-b]pyridazine to assess heterocycle impact on target binding .

- Substituent Variation : Compare trifluoromethoxy vs. nitro or methoxy groups on phenyl rings using molecular docking (e.g., AutoDock Vina) .

- Bioisosteric Replacement : Substitute thioether with sulfone to evaluate metabolic stability .

How to resolve low yield in the acylation step?

Advanced Question

- Reaction Optimization : Use excess acyl chloride (1.2 eq.) and slow addition to prevent aggregation.

- Catalyst Screening : Test bases like triethylamine vs. DBU for improved nucleophilicity .

- Solvent Effects : Switch from DMF to THF if intermediates are moisture-sensitive .

How to analyze contradictory bioactivity data across studies?

Advanced Question

- Assay Validation : Check batch purity (HPLC >98%) and confirm target specificity (e.g., siRNA knockdown controls) .

- Physicochemical Factors : Measure solubility (e.g., shake-flask method in PBS) to rule out false negatives .

- Statistical Rigor : Use ANOVA with post-hoc tests to compare replicates across labs .

What are its reactivity patterns under oxidative conditions?

Advanced Question

- Thioether Oxidation : Reacts with HO to form sulfone derivatives (confirmed via TLC monitoring) .

- Amide Hydrolysis : Stable in pH 4–8 but degrades in strong acids/bases (validate via stability studies at 37°C) .

- Nucleophilic Attack : Imidazole nitrogen reacts with electrophiles (e.g., alkyl halides) to form quaternary salts .

How to model its binding affinity computationally?

Advanced Question

- Docking Workflow : Use Schrödinger Suite for protein-ligand docking (PDB ID: 3ERT for kinase targets).

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability .

What strategies enable selective functionalization of the pyridazine ring?

Advanced Question

- Directed Metalation : Use LDA at −78°C to deprotonate C-5 of pyridazine, then quench with electrophiles .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh)/KCO) .

- Protection/Deprotection : Temporarily mask thioether with Boc groups during functionalization .

How to experimentally identify its biological targets?

Advanced Question

- Pull-Down Assays : Immobilize compound on NHS-activated Sepharose beads for protein capture .

- CETSA : Cellular Thermal Shift Assay detects target engagement via thermal stabilization .

- CRISPR Screening : Genome-wide knockout libraries identify synthetic lethal partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.